REACTION_CXSMILES
|
[CH3:1][C:2]1[O:8][C:5]([CH2:6][SH:7])=[CH:4][CH:3]=1.S(OC)(O[CH3:13])(=O)=O>>[CH3:13][S:7][CH2:6][C:5]1[O:8][C:2]([CH3:1])=[CH:3][CH:4]=1.[CH3:1][C:2]1[O:8][C:5]([CH2:6][SH:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CS)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CSCC1=CC=C(O1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(CS)O1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[O:8][C:5]([CH2:6][SH:7])=[CH:4][CH:3]=1.S(OC)(O[CH3:13])(=O)=O>>[CH3:13][S:7][CH2:6][C:5]1[O:8][C:2]([CH3:1])=[CH:3][CH:4]=1.[CH3:1][C:2]1[O:8][C:5]([CH2:6][SH:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CS)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CSCC1=CC=C(O1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(CS)O1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |